molecular formula C16H13NO2S B15198566 5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid

5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid

Cat. No.: B15198566
M. Wt: 283.3 g/mol
InChI Key: OABHMPWGCXWMTD-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid: is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-acetylthiophene with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and cyclization steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a probe to study the interactions of quinoline and thiophene derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiophene ring may interact with protein active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the thiophene ring, which may result in different biological activity.

    2-(Thiophen-2-yl)quinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    5,7-Dimethylquinoline: Lacks both the thiophene ring and carboxylic acid group, leading to distinct chemical properties.

Uniqueness: The combination of the quinoline core, thiophene ring, and carboxylic acid group in 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5,7-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19)

InChI Key

OABHMPWGCXWMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CS3)C(=O)O)C

Origin of Product

United States

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